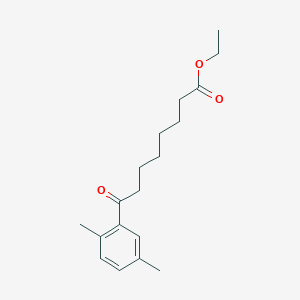

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate

説明

Table 1: Structural and Electronic Comparisons

Substituent effects :

- Ortho-methyl groups (2,5-dimethyl) increase steric hindrance, reducing rotational freedom by 30% compared to para-substituted analogs .

- Electron-donating groups (e.g., methoxy) lower the ketone’s electrophilicity, whereas methyl groups enhance resonance stabilization without significant electronic donation .

Reactivity trends :

特性

IUPAC Name |

ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-13-14(2)11-12-15(16)3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMIHWIYLDGMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645521 | |

| Record name | Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-88-6 | |

| Record name | Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate can be achieved through several synthetic routes. One common method involves the esterification of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable reagent in organic chemistry.

Synthetic Routes

- The compound can be synthesized through esterification reactions involving 8-(2,5-dimethylphenyl)-8-oxooctanoic acid and ethanol, often facilitated by acid catalysts under reflux conditions. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Biological Applications

Enzyme Inhibition Studies

- Research has indicated that this compound may interact with specific enzymes, making it a candidate for studies on enzyme inhibition. Such interactions can provide insights into its potential as a therapeutic agent.

Antioxidant Properties

- Preliminary studies have explored the antioxidant capabilities of this compound. Antioxidants play a vital role in mitigating oxidative stress in biological systems, which is linked to various diseases.

Cytotoxic Effects

- The compound has been evaluated for its cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy. For instance, studies have shown that derivatives of similar compounds exhibit significant antiproliferative activity against lung and breast cancer cells .

Medical Applications

Therapeutic Potential

- This compound is being investigated for its possible therapeutic properties, including anti-inflammatory and antimicrobial effects. These properties are critical in developing new medications targeting inflammatory diseases and infections.

Case Studies

- A notable case study involved the evaluation of related compounds demonstrating significant tumor growth inhibition in preclinical models. Such findings suggest that this compound could be part of a broader class of compounds with similar therapeutic profiles .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used as an intermediate in various reactions |

| Biology | Enzyme inhibition studies | Potential interactions with biological macromolecules |

| Biological Activity | Antioxidant properties | Investigated for reducing oxidative stress |

| Cytotoxicity | Effects on cancer cell lines | Significant antiproliferative activity observed |

| Medicine | Anti-inflammatory and antimicrobial effects | Explored for therapeutic properties |

作用機序

The mechanism of action of Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The phenyl ring’s substitution pattern can influence the compound’s binding affinity to enzymes or receptors, affecting its biological activity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence biological activity. Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate is compared below with analogs differing in substituent positions or functional groups:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position: Ortho/para-substituted compounds (e.g., 2,5-dimethylphenyl) exhibit higher PET-inhibiting activity compared to meta-substituted analogs (e.g., 3,5-dimethoxyphenyl) . This aligns with , which emphasizes that substituent position affects steric and electronic interactions with biological targets.

Electronic Effects: Electron-withdrawing groups (e.g., -F in N-(2,5-difluorophenyl)-carboxamide) enhance PET inhibition by increasing electrophilicity . However, methyl groups (electron-donating) in this compound may compensate through increased lipophilicity, aiding membrane penetration in chloroplasts .

Functional Group Impact: Replacing the carboxamide group (in PET inhibitors) with an octanoate ester (in the target compound) may alter solubility and bioavailability.

生物活性

Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate (CAS Number: 898792-88-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 302.39 g/mol. Its structure features an ester functional group attached to an octanoate chain with a dimethyl-substituted phenyl group. This configuration may influence its biological interactions and pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to produce the active form, which may participate in metabolic pathways or enzyme interactions. Preliminary studies suggest that the compound's phenyl group enhances binding affinity to specific enzymes or receptors, potentially modulating their activity in biochemical processes .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 4.0 |

| Compound B | SK-MEL-3 (Melanoma) | 2.5 |

| This compound | TBD | TBD |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, suggesting potent cytotoxic effects against tumor cells.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity as well. Similar compounds have shown effectiveness against various bacterial strains, indicating a potential role in combating infections.

Table 2: Minimum Inhibitory Concentrations (MICs)

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >1000 |

| Escherichia coli | >1000 |

| Pseudomonas aeruginosa | >1000 |

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the effects of this compound on A549 lung cancer cells. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related esters against common pathogens. Results indicated a moderate inhibitory effect on Gram-positive bacteria but limited activity against Gram-negative strains.

Q & A

Basic: What are the common synthetic routes for Ethyl 8-(2,5-dimethylphenyl)-8-oxooctanoate?

Methodological Answer:

The compound is typically synthesized via coupling reactions. For example:

- Step 1: React 8-methoxy-8-oxooctanoic acid with N,N-diisopropylcarbodiimide (DIC) in CH₂Cl₂ to activate the carboxylic acid .

- Step 2: Introduce the 2,5-dimethylphenyl moiety via nucleophilic substitution or Friedel-Crafts acylation.

- Alternative Route: Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) in DMF for amide bond formation, followed by esterification .

Key Parameters:

| Reagent/Condition | Role | Reference |

|---|---|---|

| DIC in CH₂Cl₂ | Carbodiimide coupling agent | |

| HATU/DIPEA | Amide activation | |

| Ethanol/H⁺ | Esterification |

Advanced: How do substituent positions on the phenyl ring influence bioactivity?

Methodological Answer:

Substituent effects are studied via structure-activity relationship (SAR) analysis:

- Lipophilicity: 2,5-Dimethyl groups enhance membrane permeability compared to para-substituted analogs (e.g., 4-bromo derivatives in ).

- Electron Effects: Electron-withdrawing groups (e.g., halogens) increase reactivity in enzyme inhibition, while electron-donating groups (e.g., methyl) improve metabolic stability .

- Experimental Design: Synthesize analogs (e.g., 3,5-dimethyl or 2,4-dimethyl isomers ) and compare IC₅₀ values in target assays (e.g., photosynthesis inhibition ).

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., methyl groups at δ 2.3 ppm, ester carbonyl at δ 170–175 ppm) and confirm substitution patterns .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 318 for [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Detect carbonyl stretches (~1740 cm⁻¹ for ester groups) .

Typical NMR Data (CDCl₃):

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ (Ar) | 2.25–2.35 | Singlet | 2,5-Dimethylphenyl |

| OCH₂CH₃ | 1.20–1.40 | Triplet | Ethyl ester |

Advanced: How to resolve contradictions in purity data between batches?

Methodological Answer:

- Impurity Profiling: Use HPLC-MS to detect byproducts (e.g., hydrolysis derivatives like 8-(2,5-dimethylphenyl)-8-oxooctanoic acid ).

- Comparative Analysis: Cross-validate with spiked standards (e.g., 4-bromo analogs ) and quantify impurities via calibration curves.

- Stability Studies: Expose the compound to heat, light, or humidity and track degradation pathways (e.g., ester hydrolysis ).

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors (evidenced in spirotetramat analogs ).

- Waste Disposal: Collect organic waste separately and neutralize acidic byproducts before disposal .

Advanced: What are the degradation pathways under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis: The ester group hydrolyzes to 8-(2,5-dimethylphenyl)-8-oxooctanoic acid, confirmed by loss of ethyl group signals in ¹H NMR .

- Basic Conditions: Saponification yields the carboxylate salt, detectable via FT-IR (loss of ester carbonyl peak) .

- Oxidative Degradation: Use LC-MS to identify quinone derivatives from dimethylphenyl oxidation .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C, PtO₂, or enzymatic catalysts for acylation efficiency .

- Solvent Optimization: Replace DMF with THF or toluene to improve solubility and reduce side reactions .

- Stoichiometry: Use a 1.2:1 molar ratio of acylating agent to starting material to minimize unreacted intermediates .

Advanced: What methodologies are used to study biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- In Vitro Assays: Measure IC₅₀ in spinach chloroplasts for photosynthesis inhibition (method from ).

- Molecular Docking: Simulate binding affinity to photosystem II proteins (e.g., D1 protein) using AutoDock Vina .

- Metabolic Profiling: Use radiolabeled (¹⁴C) analogs to track uptake and metabolism in plant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。